![molecular formula C20H26F3N3O3 B2455571 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 952976-54-4](/img/structure/B2455571.png)
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
The compound is a complex organic molecule, likely belonging to the class of amides. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The trifluoromethoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring attached to a phenyl ring via an amide linkage. The piperidine ring is substituted with a cyclopentyl group, and the phenyl ring carries a trifluoromethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of both polar (amide, trifluoromethoxy) and nonpolar (cyclopentyl, phenyl) groups in this compound, it might exhibit a balance of hydrophilic and lipophilic properties .Scientific Research Applications
NK1 Antagonists
A novel class of potent orally active human NK1 antagonists, which includes compounds structurally related to oxalamides, has been developed for their potential utility in treating various conditions. These compounds have shown significant improvements in potency both in vitro and in vivo, suggesting their potential application in clinical settings for managing substance P-related disorders (Ladduwahetty et al., 1996).
Synthetic Methodologies
Research into the synthesis of di- and mono-oxalamides demonstrates the importance of novel synthetic approaches to create these compounds. These methodologies enable the development of N-(2-carboxyphenyl)aryloxalmonoamides, highlighting the synthetic versatility of oxalamide compounds for various applications (Mamedov et al., 2016).
Orexin-1 Receptor Antagonism
A selective orexin-1 receptor antagonist has been studied for its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This research suggests the potential application of similar compounds in treating psychiatric disorders associated with stress or hyperarousal states, highlighting the therapeutic relevance of receptor-specific antagonists (Bonaventure et al., 2015).
Antimicrobial and Cytotoxic Activity
The development of novel azetidine-2-one derivatives of 1H-benzimidazole, which may share functional similarities with oxalamides, has been explored for their antimicrobial and cytotoxic activities. These studies provide a foundation for the potential use of oxalamide compounds in developing new antimicrobial agents or cancer therapeutics (Noolvi et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O3/c21-20(22,23)29-17-7-5-15(6-8-17)25-19(28)18(27)24-13-14-9-11-26(12-10-14)16-3-1-2-4-16/h5-8,14,16H,1-4,9-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRWIOLGUGRCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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